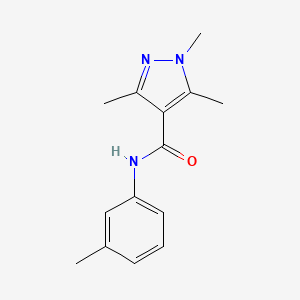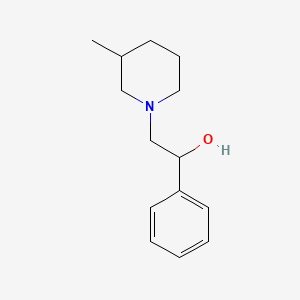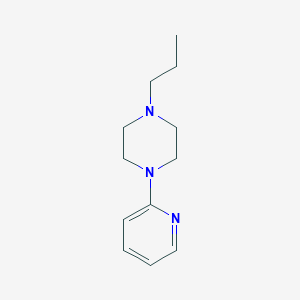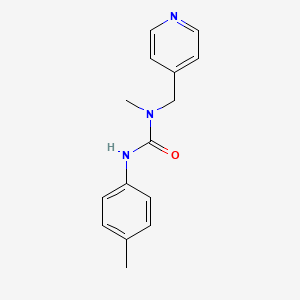
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a wide range of biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide works by binding to the Rev-Erbα protein, which plays a key role in regulating the body's circadian rhythm and metabolism. By binding to this protein, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide can improve endurance and exercise capacity in animal models, leading to increased physical performance. Additionally, this compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Other studies have suggested that 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide may have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide is its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze it.
Zukünftige Richtungen
There are many potential future directions for research on 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of muscle wasting disorders and other conditions that impact physical performance, and its potential neuroprotective effects. Additionally, future research may focus on developing new synthetic methods for 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide involves several steps, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting pyrazole with 4-chlorobutyryl chloride. The final step involves the reaction of the resulting intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid to yield 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism and exercise physiology. This compound has been shown to increase metabolic activity in skeletal muscle cells, leading to increased energy expenditure and fat burning. Additionally, 1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide has been shown to improve endurance and exercise capacity in animal models, making it a promising candidate for the treatment of muscle wasting disorders and other conditions that impact physical performance.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXPTDUHLPIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)






![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)



![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)